Diazoaminobenzene

Descripción general

Descripción

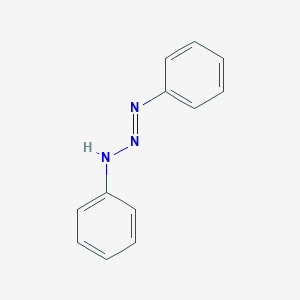

Diazoaminobenzene, also known as 1,3-diphenyltriazene, is an aromatic amine that exists as small golden-yellow crystals at room temperature. It is insoluble in water but freely soluble in benzene, ether, and hot alcohol. This compound is stable under normal temperatures and pressures and is known for its distinctive diazoamino moiety (-N=N-NH-). This compound has been studied for its potential carcinogenic properties and its ability to cause genetic damage .

Métodos De Preparación

Diazoaminobenzene can be synthesized through several methods:

Diazotization of Aniline: One common method involves the diazotization of aniline dissolved in hydrochloric acid with sodium nitrite, followed by the addition of sodium acetate.

Reaction with Isoamyl Nitrate: Another method involves the reaction of aniline with isoamyl nitrate.

Industrial Production: Industrially, this compound is produced by the action of sodium nitrite on aniline sulfate or aniline hydrochloride, often in the presence of sodium acetate or other reagents.

Análisis De Reacciones Químicas

Diazoaminobenzene undergoes various chemical reactions, including:

Oxidation and Reduction: It can be metabolized to benzene and aniline, both of which are known carcinogens.

Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, forming highly colored aromatic azo compounds.

Common Reagents and Conditions: Typical reagents include sodium nitrite, hydrochloric acid, and sodium acetate.

Major Products: The primary products of these reactions include benzene, aniline, and various azo compounds.

Aplicaciones Científicas De Investigación

Chemical Intermediate

DAAB serves as a crucial intermediate in the synthesis of various organic compounds. It is extensively utilized in:

- Dye Manufacturing : DAAB is involved in producing azo dyes, which are widely used in textiles and food coloring .

- Agrochemicals : The compound plays a role in synthesizing insecticides and herbicides, contributing to agricultural productivity .

Complexing Agent

As a complexing agent, DAAB has applications in:

- Metal Ion Coordination : It forms stable complexes with transition metals, facilitating their use in catalysis and materials science .

- Analytical Chemistry : DAAB is used in colorimetric detection methods due to its ability to form colored complexes with metal ions .

Polymer Additive

DAAB is employed as an additive in polymer formulations:

- Micro-Machining : It acts as a dopant for laser ablation processes, particularly in the machining of polymethylmethacrylate (PMMA) materials .

- Photopolymerization : Its properties allow it to be used in photo-responsive systems, enhancing the functionality of polymers in various applications .

Toxicological Considerations

Despite its utility, DAAB poses significant health risks. It is classified as a suspected carcinogen, with studies indicating that it shares genotoxic properties with other known carcinogens like benzene and aniline. Research has shown that exposure to DAAB can lead to various toxic effects, including skin irritation and potential long-term health consequences related to cancer risk .

Case Study 1: Toxicity Assessment

A series of studies conducted on rodents revealed that dermal exposure to DAAB resulted in acute toxicity and genotoxic effects. The National Toxicology Program (NTP) highlighted the need for further research into the compound's metabolism and potential carcinogenicity due to its structural analogs being known carcinogens .

Case Study 2: Application in Dye Manufacturing

Research focusing on the synthesis of azo dyes using DAAB demonstrated its effectiveness as an intermediate. The resulting dyes exhibited vibrant colors suitable for various applications while also raising concerns about impurities that may arise during production processes .

Mecanismo De Acción

The mechanism of action of diazoaminobenzene involves its metabolism to benzene and aniline. This process is facilitated by liver enzymes or bacteria in the digestive tract, leading to the formation of benzene, aniline, and nitrogen. Benzene and aniline are further metabolized by cytochrome P450 and conjugating enzymes . The compound’s genotoxic and toxicological properties are similar to those of benzene and aniline, contributing to its carcinogenic potential .

Comparación Con Compuestos Similares

Diazoaminobenzene can be compared with other similar compounds, such as:

Azo Compounds: These compounds contain the -N=N- double bond and are used in the synthesis of dyes and pigments.

Diazonium Compounds: These compounds have the same terminal azo group but bear an overall positive charge.

Diazirines: These are isomeric compounds with a ring structure linking carbon and two nitrogen atoms.

This compound stands out due to its unique diazoamino moiety and its applications in various fields, from organic synthesis to industrial manufacturing.

Actividad Biológica

Diazoaminobenzene (DAB), with the CAS number 136-35-6, is a compound of significant interest due to its biological activity and potential health implications. This article provides a comprehensive overview of its metabolism, toxicity, genotoxicity, and carcinogenic potential based on various studies.

Metabolism and Toxicity

This compound is metabolized in vivo to produce benzene and aniline, both of which are known carcinogens. Studies have shown that upon administration, DAB is rapidly absorbed and converted into these metabolites. For instance, in a study involving male and female rats and mice, DAB was applied dermally, and metabolites were detected in the blood within 15 minutes. Benzene was also found in the exhaled breath of the subjects, indicating systemic exposure .

Key Findings from Toxicity Studies

- Acute Toxicity : In studies where DAB was administered to rodents via different routes (oral, dermal, intravenous), symptoms such as methemoglobinemia (a condition caused by aniline) and lymphoid tissue atrophy (associated with benzene) were observed .

- Chronic Exposure : A 16-day study revealed skin lesions at the application site and other toxic effects similar to those caused by benzene and aniline. Notably, DAB induced unique toxic effects not seen with its metabolites .

Genotoxicity

DAB exhibits significant genotoxic properties. It has been shown to cause mutations in bacterial strains when tested with mammalian microsomal metabolic activation. In particular:

- Bacterial Mutagenesis : DAB was positive in mutagenicity tests using Salmonella typhimurium strains TA100 and TA1535 .

- Chromosomal Aberrations : Studies indicated that DAB could induce chromosomal aberrations in plant systems and micronucleus formation in rodent bone marrow, suggesting a risk for genetic damage .

Carcinogenic Potential

The National Toxicology Program classifies DAB as "reasonably anticipated to be a human carcinogen" based on animal studies demonstrating its carcinogenic activity. While direct epidemiological studies in humans are lacking, evidence from animal studies supports this classification:

- Animal Studies : Various experiments have documented tumor formation in mice following prolonged exposure to DAB. For example, one study reported that mice exposed to DAB developed squamous cell carcinomas at the site of application after chronic dermal exposure .

- Mechanism of Carcinogenicity : The proposed mechanism involves the formation of phenyl radicals during the metabolism of DAB, which may contribute to its higher genotoxicity compared to benzene or aniline alone .

Data Summary Table

Case Studies

- Dermal Exposure Study : In a study by Kirby (1947), mice were painted with increasing concentrations of DAB. Results showed degenerative changes in liver and kidneys, with some developing squamous carcinoma after prolonged exposure .

- Dietary Exposure Study : Otsuka (1935) administered DAB mixed with food to male and female mice. Hyperkeratosis and hyperplasia were noted in many subjects after prolonged exposure .

Propiedades

IUPAC Name |

N-phenyldiazenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-3-7-11(8-4-1)13-15-14-12-9-5-2-6-10-12/h1-10H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIFPGGMJDWMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Record name | 1,3-DIPHENYLTRIAZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024934 | |

| Record name | Diazoaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-diphenyltriazene is an orange solid. (NTP, 1992), Golden-yellow solid; [Merck Index] Golden yellow crystalline powder; [MSDSonline] | |

| Record name | 1,3-DIPHENYLTRIAZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diazoaminobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2805 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

302 °F at 760 mmHg explodes (NTP, 1992) | |

| Record name | 1,3-DIPHENYLTRIAZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), INSOLUBLE IN WATER; FREELY SOLUBLE IN BENZENE, ETHER, HOT ALCOHOL | |

| Record name | 1,3-DIPHENYLTRIAZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DIPHENYL-1-TRIAZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 1,3-DIPHENYLTRIAZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

GOLDEN-YELLOW, SMALL CRYSTALS | |

CAS No. |

136-35-6 | |

| Record name | 1,3-DIPHENYLTRIAZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diazoaminobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenyl-1-triazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazoaminobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Triazene, 1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diazoaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diazoaminobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAZOAMINOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T4EEW75HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DIPHENYL-1-TRIAZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

208 °F (NTP, 1992), 98 °C | |

| Record name | 1,3-DIPHENYLTRIAZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DIPHENYL-1-TRIAZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of diazoaminobenzene?

A1: this compound has the molecular formula C12H11N3 and a molecular weight of 197.24 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have used infrared spectroscopy to study the association of this compound, revealing dimeric association through hydrogen bonding. [] Additionally, 13C and 15N nuclear magnetic resonance have been employed to study the chemical polarization during its thermal decomposition. []

Q3: What are the main applications of this compound?

A4: Historically, this compound has been used as a polymerization initiator, particularly in the production of synthetic rubber. [, ] It has also found use as an intermediate in chemical synthesis, a complexing agent, and a polymer additive. []

Q4: How does this compound act as a polymerization initiator?

A5: this compound is believed to act as a slow but continuous source of free radicals. These free radicals can initiate the polymerization of dienes like dimethylbutadiene and butadiene, leading to the formation of rubber-like polymers. [, ]

Q5: Are there any compatibility issues with this compound in its applications?

A6: One challenge in using this compound for butadiene polymerization is the competitive dimerization of butadiene at elevated temperatures. This side reaction can reduce the yield of the desired polybutadiene product. []

Q6: Does this compound exhibit any catalytic activity?

A7: Research has shown that this compound derivatives can undergo reactions with Lewis acids in furan or thiophene, resulting in the arylation of the solvent. [] This suggests the potential for this compound derivatives to act as arylating agents in certain reactions.

Q7: Can you provide an example of this compound's use in organic synthesis?

A8: One study demonstrated the copper(I)-catalyzed intramolecular N-arylation of diazoaminobenzenes in a PEG-water system. This reaction offered an efficient method for synthesizing a range of regiospecific 1-arylbenzotriazoles, important building blocks in medicinal chemistry. [, ]

Q8: Have computational methods been used to study this compound?

A8: While specific examples are limited in the provided papers, computational chemistry techniques like molecular modeling and density functional theory calculations could be employed to investigate this compound's electronic structure, reactivity, and interactions with other molecules.

Q9: How do structural modifications affect the reactivity of this compound?

A10: Studies on the oxidation of diazoaminobenzenes with peroxybenzoic acid revealed that electron-releasing substituents on the benzene rings influence the regioselectivity of oxidation, directing the oxygen atom to the nearest nitrogen. [] This highlights the impact of substituents on the reactivity of this compound derivatives.

Q10: Is this compound considered toxic?

A11: Yes, this compound is considered toxic and potentially carcinogenic. [, , ]

Q11: What are the known metabolic pathways of this compound in living organisms?

A12: this compound is metabolized into aniline and benzene, both known carcinogens. [, ] This metabolic conversion raises concerns about its potential health risks.

Q12: What toxicological effects have been observed in animal studies with this compound?

A13: In a 16-day dermal toxicity study, this compound caused methemoglobinemia, Heinz body formation, and lymphoid tissue atrophy in rats and mice. [] At higher doses, it led to mortality in mice and induced skin lesions, atrial thrombosis, and organ damage. [, ]

Q13: What is the basis for predicting the carcinogenicity of this compound?

A14: The prediction stems from its metabolic conversion to benzene and aniline, its mutagenicity in Salmonella typhimurium strains, and its ability to induce micronucleated polychromatic erythrocytes in mice bone marrow. [, ]

Q14: Is there information available on the environmental impact of this compound?

A14: While the provided papers do not offer specific data on its environmental fate and effects, it is crucial to consider the potential for this compound to enter the environment through industrial waste streams and its subsequent impact on ecosystems.

Q15: What are some key historical milestones in this compound research?

A16: The discovery of this compound by Peter Griess in 1862 marked a significant milestone. [] Early research focused on its use as a dye intermediate and later as a polymerization initiator in the early 20th century. [] More recent studies have explored its toxicity and carcinogenicity, leading to its classification as a potential human carcinogen. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.